molecular formula C19H18BrNO3S B2661979 2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide CAS No. 863021-77-6

2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide

Cat. No.: B2661979
CAS No.: 863021-77-6
M. Wt: 420.32
InChI Key: IFQVMRUDKBOMQY-UHFFFAOYSA-N
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Description

2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide is a synthetic organic compound It is characterized by the presence of a bromine atom, a dimethylphenyl group, and a thiophene ring with a dioxo substitution

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, it may be used to study the effects of brominated compounds on biological systems. Its interactions with enzymes and proteins could provide insights into biochemical pathways.

Medicine

Potential medicinal applications include its use as a lead compound for drug development. Its structure could be modified to enhance its pharmacological properties.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide typically involves multiple steps:

    Formation of the Dimethylphenyl Group: This step involves the attachment of the 3,4-dimethylphenyl group to the benzamide.

    Thiophene Ring Formation: The thiophene ring is synthesized and then attached to the benzamide structure.

    Dioxo Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the exact industrial process used.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions may target the bromine atom or the dioxo groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dehalogenated or reduced derivatives.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-phenylbenzamide: Lacks the dimethyl and thiophene groups.

    N-(3,4-dimethylphenyl)benzamide: Lacks the bromine and thiophene groups.

    N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide: Lacks the bromine and dimethylphenyl groups.

Uniqueness

The uniqueness of 2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3S/c1-13-7-8-15(11-14(13)2)21(16-9-10-25(23,24)12-16)19(22)17-5-3-4-6-18(17)20/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQVMRUDKBOMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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